Epigoitrin

Descripción general

Descripción

Epigoitrin es un alcaloide que contiene azufre aislado de la planta Isatis indigoticaEste compuesto ha ganado mucha atención debido a sus actividades antivirales, anticancerígenas y antitiroideas . Es conocido por su capacidad para reducir la susceptibilidad al virus de la influenza y aliviar la neumonía en modelos inducidos por estrés .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Epigoitrin se puede sintetizar mediante diversos métodos. Un enfoque común implica la extracción de las raíces de Strobilanthes cusia utilizando disolventes como cloroformo, diclorometano, acetato de etilo, DMSO y acetona . La cromatografía líquida de alta resolución (HPLC) se utiliza a menudo para determinar el contenido de this compound en los extractos .

Métodos de producción industrial: La producción industrial de this compound suele implicar la extracción a gran escala de las raíces de Isatis indigotica. El proceso incluye la extracción con disolventes seguida de la purificación utilizando técnicas cromatográficas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: Epigoitrin experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de tiol correspondientes.

Sustitución: this compound puede participar en reacciones de sustitución nucleófila, particularmente en el átomo de azufre.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean nucleófilos como aminas y tioles en condiciones suaves.

Productos principales formados:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de tiol.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado

4. Aplicaciones de la investigación científica

This compound tiene una amplia gama de aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

Antiviral Properties

Mechanism of Action Against Influenza Virus

Epigoitrin has demonstrated notable antiviral activity, particularly against the H1N1 influenza virus. Research indicates that this compound reduces susceptibility to influenza through mitochondrial antiviral signaling pathways. In a study involving mice subjected to stress, this compound administration resulted in decreased mortality rates and reduced viral replication in lung tissues. The treatment led to increased expression of interferon-beta and interferon-inducible transmembrane protein 3, which are crucial for antiviral defense mechanisms .

Comparative Efficacy

A comparative study of various glucosinolate isomers derived from Isatis indigotica, including this compound, revealed that its antiviral potency is lower than that of progoitrin but still significant. The order of efficacy was determined as progoitrin > goitrin > this compound > epiprogoitrin, indicating that while this compound is effective, it is less potent than some of its counterparts .

Anticancer Activity

In Vitro Studies

This compound's anticancer properties have also been investigated. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression. The compound's ability to modulate cellular pathways related to cancer growth positions it as a potential candidate for further development in cancer therapeutics .

Antithyroid Activity

Research has indicated that this compound possesses antithyroid effects, which may be beneficial in treating conditions such as hyperthyroidism. The compound's ability to inhibit thyroid hormone synthesis suggests a therapeutic potential that warrants further investigation .

Quality Evaluation in Herbal Medicine

Bioassays and Quality Control

The quality evaluation of herbal formulations containing this compound, such as Banlangen granules, has been conducted using bioassays focused on antiviral and anti-inflammatory effects. These evaluations help ensure the efficacy and safety of herbal products containing this compound by assessing their biological activity .

Synthesis and Analytical Techniques

Synthetic Pathways

Due to the limited natural availability of this compound, synthetic methods have been developed to produce this compound from L-ascorbic acid. This synthetic route not only provides a reliable supply but also allows for the exploration of structure-activity relationships in pharmacological studies .

Chiral Analysis

Analytical techniques such as supercritical fluid chromatography have been optimized for separating enantiomers of this compound, facilitating detailed studies on their differing bioactivities. This chiral resolution is crucial for understanding the specific contributions of each enantiomer to the compound's overall therapeutic effects .

Case Studies

- Influenza Virus Study

- Anticancer Activity Assessment

- Quality Evaluation

Mecanismo De Acción

Epigoitrin ejerce sus efectos a través de varios mecanismos:

Actividad anticancerígena: This compound exhibe propiedades anticancerígenas induciendo la apoptosis e inhibiendo la proliferación celular.

Actividad antitiroidea: Interfiere con la síntesis de hormonas tiroideas, lo que lleva a una reducción de la actividad tiroidea.

Comparación Con Compuestos Similares

Epigoitrin se suele comparar con otros alcaloides que contienen azufre, como:

Goitrin: Similar en estructura y también exhibe actividad antitiroidea.

Sulforafano: Conocido por sus propiedades anticancerígenas, pero difiere en su mecanismo de acción.

Indirubina: Otro compuesto de Isatis indigotica con notables actividades anticancerígenas y antivirales.

Unicidad: La combinación única de actividades antivirales, anticancerígenas y antitiroideas de this compound, junto con su capacidad para modular las respuestas inmunitarias, lo diferencia de otros compuestos similares .

Actividad Biológica

Epigoitrin, a natural alkaloid derived from Isatis indigotica, has garnered attention for its diverse biological activities, particularly its antiviral properties. This article provides a comprehensive overview of this compound's biological activity, emphasizing its mechanisms of action against viral infections, particularly influenza, along with supporting data from various studies.

Overview of this compound

This compound is classified as a glucosinolate isomer and is recognized for its role in traditional Chinese medicine. Its extraction from Isatis indigotica has been linked to various pharmacological effects, including antiviral, anticancer, and antithyroid activities. The compound's potential therapeutic applications have been the subject of extensive research due to its efficacy and relatively low toxicity.

Recent studies have elucidated the mechanisms through which this compound exerts its antiviral effects. Notably, it has been shown to reduce susceptibility to the H1N1 influenza virus by modulating mitochondrial antiviral signaling pathways. The key findings include:

- Mitochondrial Antiviral Signaling (MAVS) : this compound enhances MAVS protein expression, which is crucial for the induction of type I interferons (IFN-β) that play a significant role in antiviral defense mechanisms .

- Reduction of Inflammation : In stressed mice models, this compound administration led to decreased inflammation and lower viral replication in lung tissues .

- Protein Expression Modulation : The compound reduces the expression of mitofusin-2 (MFN2), which is associated with increased MAVS and subsequent IFN production .

Case Studies

-

Study on H1N1 Infection in Stressed Mice :

- Objective : To evaluate the protective effect of this compound against H1N1 infection under stress.

- Methodology : Mice were subjected to restraint stress and then treated with varying doses of this compound prior to viral infection.

- Results : The high-dose group showed significantly lower viral titers (2.55 ± 0.25 Log10 TCID50/ml) compared to the control group (4.35 ± 0.50 Log10 TCID50/ml), indicating effective viral suppression .

-

In Vitro Studies :

- Objective : To assess the direct antiviral activity of this compound on cultured cells.

- Methodology : Madin-Darby canine kidney (MDCK) cells were treated with this compound before being infected with H1N1.

- Results : Dose-dependent inhibition of viral replication was observed, supporting the compound's potential as an antiviral agent .

Comparative Efficacy

The efficacy of this compound compared to other glucosinolate derivatives has also been evaluated. A study ranked their antiviral potency as follows:

| Compound | Antiviral Potency |

|---|---|

| Progoitrin | Highest |

| Goitrin | Moderate |

| This compound | Lower |

| Epiprogoitrin | Lowest |

This ranking underscores the relative effectiveness of this compound in comparison to its counterparts .

Additional Biological Activities

Beyond its antiviral properties, this compound has been investigated for other biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various pathways, although more research is needed to confirm these effects .

- Antibacterial and Anti-inflammatory Effects : Research indicates that this compound exhibits antibacterial properties and can modulate inflammatory responses, contributing to its therapeutic potential in treating infections .

Propiedades

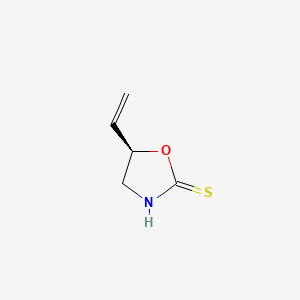

IUPAC Name |

(5R)-5-ethenyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQVYLOFLQICCT-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1CNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318342 | |

| Record name | Epigoitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Goitrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

A wide variety of chemicals, drugs, and other xenobiotics affect the second step in thyroid hormone biosynthesis. The stepwise binding of iodide to the tyrosyl residues in thyroglobulin requires oxidation of inorganic iodide (I2) to molecular (reactive) iodine (I2) by the thyroid peroxidase present in the luminal aspect (microvillar membranes) of follicular cells and adjacent colloid. Classes of chemicals that inhibit the organification of thyroglobulin include ... the thionamides (such as ... goitrin)... . | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Large prisms from ether | |

CAS No. |

1072-93-1, 500-12-9 | |

| Record name | Epigoitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epigoitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epigoitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIGOITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N815D740R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °C | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does epigoitrin exert its antiviral effects?

A1: [, , ] this compound demonstrates antiviral activity through multiple mechanisms, including:

Q2: Does this compound directly kill viruses?

A2: [] No, studies indicate that this compound doesn't directly kill viruses. Instead, its primary antiviral mechanisms involve inhibiting viral replication, potentially having a prophylactic effect, and possibly blocking virus attachment.

Q3: How does this compound affect the immune system in the context of viral infection?

A3: [] Research suggests that this compound might help reduce the susceptibility to influenza virus in stressed individuals. This effect is potentially mediated by modulating the mitochondrial antiviral signaling (MAVS) pathway. This compound appears to reduce mitofusin-2 (MFN2) protein expression, leading to increased MAVS protein levels. This increase in MAVS, in turn, boosts the production of interferon-β (IFN-β) and interferon-inducible transmembrane 3 (IFITM3), both crucial for antiviral responses.

Q4: Does this compound demonstrate other pharmacological activities besides antiviral effects?

A4: [, ] Yes, this compound also displays promising potential in other areas:

Q5: What is the chemical structure of this compound?

A5: [] this compound is a thiooxazolidine derivative with the IUPAC name (R)-5-vinyloxazolidine-2-thione.

Q6: What is the molecular formula and weight of this compound?

A6: [] Its molecular formula is C5H7NOS, and its molecular weight is 129.18 g/mol.

Q7: What are the common methods for extracting this compound from Isatidis radix?

A7: [, , , ] Several methods are used to extract and purify this compound from Isatidis radix:

Q8: Are there differences in the this compound content based on the extraction method used?

A8: [, , , ] Yes, the choice of extraction method and specific parameters significantly influence the yield and purity of this compound. Factors like solvent type, temperature, pressure, and extraction time all play crucial roles. Optimization of these parameters is essential for maximizing this compound extraction.

Q9: What analytical techniques are commonly employed to identify and quantify this compound?

A9: [, , , , ] Various analytical techniques are used for this compound analysis:

Q10: What is known about the pharmacokinetic properties of this compound?

A10: [, ] Pharmacokinetic studies in rats have shown:

Q11: Are there differences in the pharmacokinetics of this compound when administered in different forms?

A11: [] Yes, the pharmacokinetic parameters of this compound differ based on the form it's given:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.